Lipophilicity (XLogP3) Comparison Against the 4-Chlorophenyl Analogs
The target compound's calculated partition coefficient (XLogP3) is 6.4 [1]. This is higher than the predicted value for its direct 4-chlorophenyl analog (2-oxo-2-phenylethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate), which has a lower XLogP3 due to the replacement of the 4-bromophenyl substituent with a less lipophilic 4-chlorophenyl group. This increased lipophilicity can be a critical factor for membrane permeability in cell-based assays, where a higher logP often correlates with enhanced passive diffusion.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 6.4 |
| Comparator Or Baseline | 2-Oxo-2-phenylethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate; predicted XLogP3 is lower (exact value not publicly computed in PubChem, but inferred from the well-established Hansch constant for Br vs Cl substitution). |
| Quantified Difference | A positive increase in logP is expected based on the higher π constant of bromine (0.86) compared to chlorine (0.71) on an aromatic ring. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15). |
Why This Matters
This quantifiable difference in lipophilicity provides a basis for selecting this compound over the chloro analog when exploring the relationship between cellular permeability and halogen substitution in SAR studies.
- [1] PubChem. (2025). Computed Properties for CID 1939807 (XLogP3). National Center for Biotechnology Information. View Source
